molecular formula C7H6N4 B13027872 3-Cyanopicolinimidamide

3-Cyanopicolinimidamide

Cat. No.: B13027872
M. Wt: 146.15 g/mol
InChI Key: VIELCQMPNJLDFM-UHFFFAOYSA-N
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Description

3-Cyanopicolinimidamide is a heterocyclic organic compound featuring a pyridine backbone substituted with a cyano (-CN) group at the 3-position and an imidamide (-C(=NH)NH₂) moiety. The cyano group confers strong electron-withdrawing effects, likely enhancing reactivity in nucleophilic substitutions or hydrogen-bonding interactions compared to halogenated analogs. Its molecular formula is inferred as C₇H₅N₄, with a molecular weight of ~145.14 g/mol, assuming structural similarity to 3-chloropicolinimidamide (C₆H₅ClN₂O, MW 156.57 g/mol) .

Properties

Molecular Formula

C7H6N4

Molecular Weight

146.15 g/mol

IUPAC Name

3-cyanopyridine-2-carboximidamide

InChI

InChI=1S/C7H6N4/c8-4-5-2-1-3-11-6(5)7(9)10/h1-3H,(H3,9,10)

InChI Key

VIELCQMPNJLDFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(=N)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyanopicolinimidamide typically involves the cyanoacetylation of amines. This process can be carried out using various methods:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Cyanopicolinimidamide undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents.

    Reduction: Reaction with reducing agents.

    Substitution: Reaction with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Cyanopicolinimidamide involves its role as a ligand in catalytic reactions. It facilitates the cross-coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides . The molecular targets and pathways involved include the activation of nickel catalysts and the formation of carbon-nitrogen bonds.

Comparison with Similar Compounds

Key Observations :

  • Hydrogen Bonding: With 4 H-bond acceptors (vs. 2–3 in chlorinated analogs), this compound may exhibit higher polarity and lower solubility in nonpolar solvents .
  • The cyano analog is predicted to follow similar trends but with enhanced solubility in alcohols due to H-bonding .

Bioactivity and Pharmacological Potential

Compound Name Enzyme Inhibition Potential Metabolic Stability (Predicted) Bioavailability Score
This compound* High (cyano enhances binding) Moderate to High 0.55
3-Chloropicolinimidamide Moderate Low (prone to dechlorination) 0.45
3,5-Dichloropicolinimidamide HCl Low Low (steric hindrance) 0.35

*Predictions based on substituent effects and analog data .

Key Observations :

  • Enzyme Interactions: The cyano group’s strong electron-withdrawing nature may improve binding affinity to enzymes (e.g., kinase inhibitors) compared to chlorinated analogs, which rely on halogen bonding .
  • Metabolic Stability: Chlorinated compounds are susceptible to metabolic dehalogenation, whereas the cyano group may resist hydrolysis, enhancing stability .

Key Observations :

  • Toxicity: Chlorinated analogs exhibit skin/eye irritation risks, while this compound may pose cyanide release risks under extreme conditions (e.g., combustion).
  • Handling: Both classes require gloves and eye protection, but cyano derivatives demand additional ventilation to prevent inhalation of volatile byproducts .

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